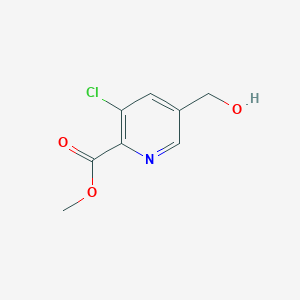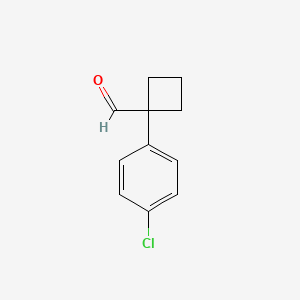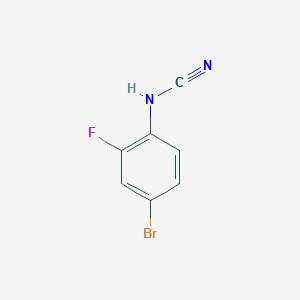![molecular formula C9H8O3 B8768793 4-methylbenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 58343-46-7](/img/structure/B8768793.png)
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde can be synthesized via photooxidation using carbon tetrabromide (CBr4) . Another method involves treating 5-methyl-1,3-benzodioxole with dichloromethylmethyl ether and titanium tetrachloride (TiCl4) .
Industrial Production Methods
Industrial production methods for this compound typically involve the oxidation of safrole or isosafrole . These methods are optimized for large-scale production to meet the demands of the fragrance and flavor industry.
化学反応の分析
Types of Reactions
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperonylic acid.
Reduction: Reduction reactions can convert it to piperonyl alcohol.
Substitution: It can undergo substitution reactions to form derivatives like 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Bromine (Br2) and other halogenating agents are used for substitution reactions.
Major Products Formed
Oxidation: Piperonylic acid.
Reduction: Piperonyl alcohol.
Substitution: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.
科学的研究の応用
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the analysis of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The mechanism of action of 4-methylbenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as cytochrome P-450-dependent enzymes, which play a role in drug metabolism . This inhibition can lead to various biological effects, including antimicrobial and antioxidant activities .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: Similar structure but lacks the methyl group at the 4-position.
3,4-(Methylenedioxy)benzaldehyde: Another name for Piperonal, highlighting its methylenedioxy functional group.
Heliotropin: Another synonym for Piperonal, commonly used in the fragrance industry.
Uniqueness
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it a valuable compound in various industries .
特性
CAS番号 |
58343-46-7 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC名 |
4-methyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6-7(4-10)2-3-8-9(6)12-5-11-8/h2-4H,5H2,1H3 |
InChIキー |
UTICFRCFBMQTEH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1OCO2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(6-Methylpyridin-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8768720.png)


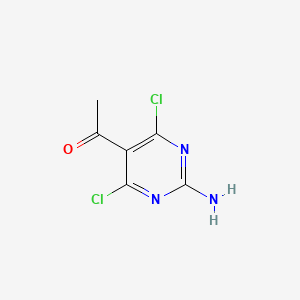
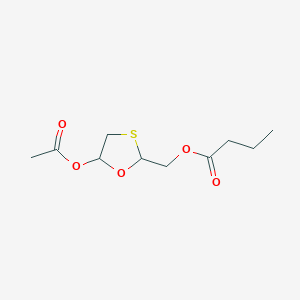
![8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B8768748.png)
